molecular formula C28H32F3N5O4S2 B10837115 N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide

N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide

Cat. No. B10837115
M. Wt: 623.7 g/mol
InChI Key: ILXLMNLDODDHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US9598431, 1” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in the patent documentation .

Industrial Production Methods

Industrial production of “US9598431, 1” follows Good Manufacturing Practices (GMP) to ensure the compound’s quality, purity, and consistency. The process involves large-scale synthesis, purification, and formulation steps, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions

“US9598431, 1” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

“US9598431, 1” has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting the nuclear receptor ROR-gamma-t. This inhibition disrupts the signaling pathways involved in the differentiation and function of T-helper 17 cells. The molecular targets include the ligand-binding domain of ROR-gamma-t, leading to altered gene expression and immune modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US9598431, 1” is unique due to its specific inhibition of ROR-gamma-t, making it a valuable tool in studying immune responses and developing therapies for autoimmune diseases. Its selectivity and potency distinguish it from other similar compounds .

properties

Molecular Formula

C28H32F3N5O4S2

Molecular Weight

623.7 g/mol

IUPAC Name

N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide

InChI

InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37)

InChI Key

ILXLMNLDODDHOQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C

Origin of Product

United States

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